![molecular formula C19H15ClN2O6S B2473483 Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate CAS No. 905426-20-2](/img/structure/B2473483.png)
Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H15ClN2O6S and its molecular weight is 434.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate and its derivatives have been synthesized and studied for various biological activities. Some derivatives have exhibited significant blood glucose-lowering activities in animal models, indicating potential therapeutic applications for diabetes and related metabolic disorders (Eistetter & Wolf, 1982). Furthermore, the structural features of these compounds, including specific substituents and chain lengths, play a crucial role in determining their effectiveness.
Pharmacological Effects and Mechanism of Action
Derivatives of this compound class have shown diverse pharmacological effects, including the potential to suppress the development of atherosclerosis without affecting plasma lipids (Toyoda et al., 1994), indicating their potential in cardiovascular disease management. In addition, certain derivatives have demonstrated hypotensive effects and the ability to prevent cardiac hypertrophy in animal models, suggesting their utility in managing hypertension and related cardiac conditions (Shudo et al., 1993).
Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of related compounds provide insights into their biotransformation, absorption, and excretion, which are crucial for understanding their safety, efficacy, and potential drug interactions (Higuchi & Shiobara, 1980). These studies aid in optimizing dosing regimens and predicting possible metabolic pathways, thereby enhancing the therapeutic application of these compounds.
Therapeutic Applications
The compound and its derivatives have been explored for various therapeutic applications, including hypocholesterolemic and antifertility activities. Certain derivatives have shown to effectively lower cholesterol levels and inhibit the activity of specific enzymes involved in cholesterol biosynthesis, indicating their potential as cholesterol-lowering agents (Goldberg et al., 1977). Moreover, some derivatives possess estrogenic and/or estrogen antagonist activities, which have potential applications in fertility management (Crenshaw et al., 1971).
properties
IUPAC Name |
ethyl 7-chloro-6-formyl-2-[(4-nitrobenzoyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O6S/c1-2-28-19(25)14-13-8-5-11(9-23)15(20)16(13)29-18(14)21-17(24)10-3-6-12(7-4-10)22(26)27/h3-4,6-7,9H,2,5,8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGAGUZHJSCVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(=C2Cl)C=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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